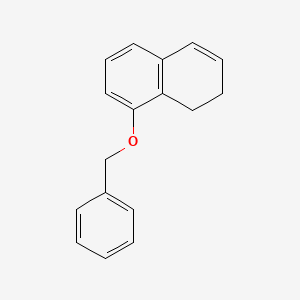
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- is a complex organic compound that belongs to the anthracenedione family These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Nitrosohydrazino Group: This step may involve the reaction of the intermediate compound with nitrosohydrazine under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrosohydrazino group to other functional groups, such as amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Generating Reactive Oxygen Species (ROS): Leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in the synthesis of dyes and pigments.
4-Hydroxy-9,10-anthracenedione: A derivative with potential biological activity.
2-Phenoxy-9,10-anthracenedione: Another derivative with unique chemical properties.
Uniqueness
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- stands out due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for diverse chemical modifications and exploration of various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
189571-32-2 |
|---|---|
Molekularformel |
C20H13N3O5 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
N-(4,9,10-trihydroxy-2-phenoxyanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O5/c24-14-10-15(28-11-6-2-1-3-7-11)18(21-22-23-27)17-16(14)19(25)12-8-4-5-9-13(12)20(17)26/h1-10,24-26H |
InChI-Schlüssel |
BFHUYUYEOWRHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C4=CC=CC=C4C(=C3C(=C2)O)O)O)N=NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
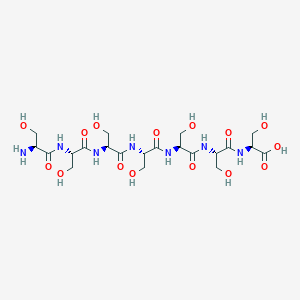
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
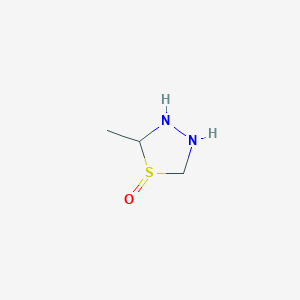
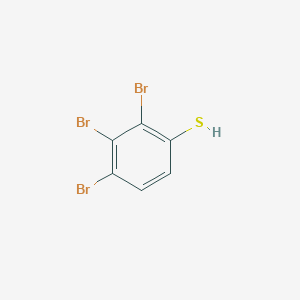

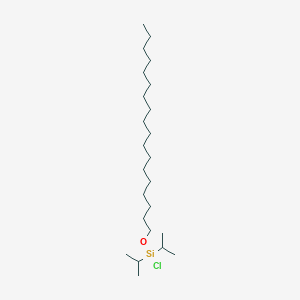
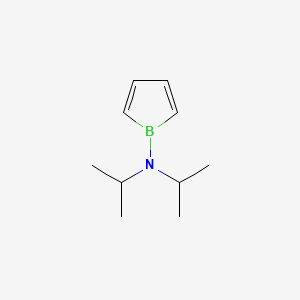
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
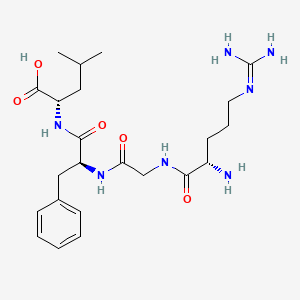
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
